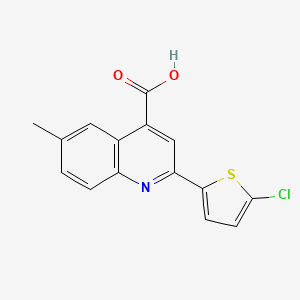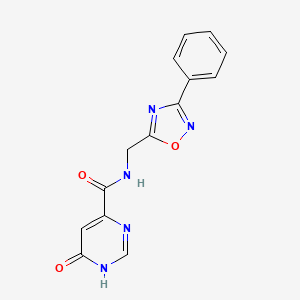![molecular formula C13H11F2N B2865493 4-fluoro-N-[(2-fluorophenyl)methyl]aniline CAS No. 723753-89-7](/img/structure/B2865493.png)
4-fluoro-N-[(2-fluorophenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-fluoro-N-[(2-fluorophenyl)methyl]aniline” is a chemical compound with the molecular formula C13H11F2N . It is a solid substance with a molecular weight of 219.23 . The IUPAC name for this compound is 4-fluoro-N-(4-fluorobenzyl)aniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9H2 . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
Fluorescence Studies
The compound's utility in fluorescence quenching studies is notable, particularly in the context of boronic acid derivatives. Studies have explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, demonstrating a negative deviation from the Stern–Volmer equation. This deviation suggests the existence of different conformers of the solutes in the ground state, influenced by intermolecular and intramolecular hydrogen bonding in alcohol environments. Such insights are crucial for understanding the fluorescence properties of similar compounds in varying environments (H. S. Geethanjali et al., 2015).
Synthesis Methodologies
The synthesis of fluorinated anilines, including 4-fluoro-N-[(2-fluorophenyl)methyl]aniline, has been achieved through palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. This process highlights the compound's importance in generating anilines that resist aerobic or metabolic oxidation, a significant consideration in the development of novel chemical entities with enhanced stability and specificity (Andrew T. Brusoe & J. Hartwig, 2015).
Material Science and Electroluminescence
In material science, derivatives of this compound have been investigated for their electroluminescent properties. A study on a novel class of color-tunable emitting amorphous molecular materials, which includes derivatives of this compound, demonstrated their potential as excellent emitting materials for organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission and can serve as good host materials for emissive dopants in EL devices, allowing for color tuning and enhanced performance (Hidekaru Doi et al., 2003).
Analytical Chemistry Applications
Moreover, the compound has found applications in analytical chemistry, particularly in the development of fluorescent organic compounds for use as fluorogenic substrates. This utility is exemplified in the synthesis of aniline and m-phenylenediamine derivatives, which have been evaluated for their fluorescence performances in various assays, demonstrating their potential as valuable tools in biochemical and analytical research (Futa Ogawa et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-N-[(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYOOOOZRDIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

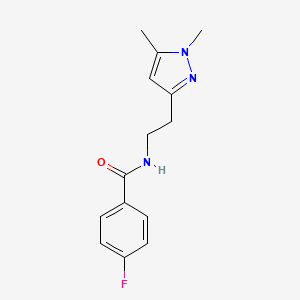
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)


![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)
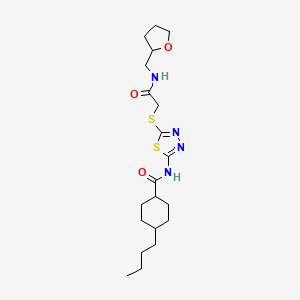

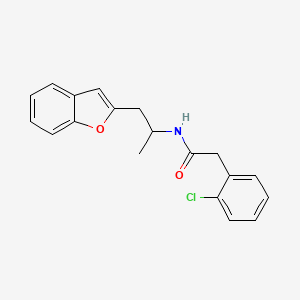
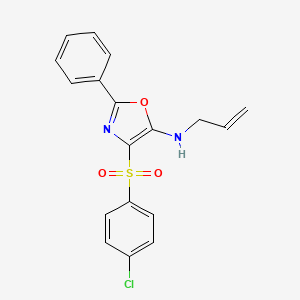
![1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine](/img/structure/B2865427.png)
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2865429.png)
